3-Hydroxybakuchiol

Anticancer Complex I inhibition Meroterpene pharmacology

3-Hydroxybakuchiol (CAS 178765-54-3, C₁₈H₂₄O₂, MW 272.38) is a lipophilic isoprenylated catechol belonging to the meroterpene phenol class. It is isolated from the resinous exudate of Psoralea glandulosa (Chilean culén) and Otholobium mexicanum, and is also found in Psoralea corylifolia seeds.

Molecular Formula C18H24O2
Molecular Weight 272.4 g/mol
Cat. No. B599271
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxybakuchiol
Molecular FormulaC18H24O2
Molecular Weight272.4 g/mol
Structural Identifiers
InChIInChI=1S/C18H24O2/c1-5-18(4,11-6-7-14(2)3)12-10-15-8-9-16(19)17(20)13-15/h5,7-10,12-13,19-20H,1,6,11H2,2-4H3/b12-10+/t18-/m1/s1
InChIKeyZHKCOGVKHHAUBK-NCUBBLFSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOil

Structure & Identifiers


Interactive Chemical Structure Model





3-Hydroxybakuchiol for Research and Procurement: Compound Class, Source, and Baseline Characteristics


3-Hydroxybakuchiol (CAS 178765-54-3, C₁₈H₂₄O₂, MW 272.38) is a lipophilic isoprenylated catechol belonging to the meroterpene phenol class. It is isolated from the resinous exudate of Psoralea glandulosa (Chilean culén) and Otholobium mexicanum, and is also found in Psoralea corylifolia seeds [1]. Structurally, it is a 3-hydroxy derivative of bakuchiol, bearing a catechol (1,2-dihydroxybenzene) ring instead of bakuchiol's monophenol, which is central to its distinct pharmacological profile [2]. 3-Hydroxybakuchiol has been characterized as an electron transport chain (ETC) Complex I inhibitor with antitumor, antifungal, and α-glucosidase inhibitory activities [3].

Why 3-Hydroxybakuchiol Cannot Be Substituted by Bakuchiol or Other In-Class Meroterpenes


Although 3-hydroxybakuchiol shares a meroterpene scaffold with bakuchiol, 12-hydroxyisobakuchiol, and Δ³-2-hydroxybakuchiol, the presence of a catechol (ortho-dihydroxy) moiety in 3-hydroxybakuchiol—versus the monophenol of bakuchiol—imparts a distinct mechanism of action as a mitochondrial Complex I inhibitor that is not shared by bakuchiol [1]. Direct comparative data show that 3-hydroxybakuchiol is approximately 5-fold more potent than bakuchiol in antiproliferative assays and exhibits a fundamentally different antifungal spectrum and potency [2]. Generic substitution by bakuchiol or other meroterpene analogs would lead to a loss of the catechol-driven ETC inhibition mechanism and the associated selectivity profile, making empirical selection based on comparative quantitative evidence essential for research and industrial applications [3].

Quantitative Differentiation Evidence: 3-Hydroxybakuchiol vs. Closest Analogs and Alternatives


Antiproliferative Potency in Mammary Adenocarcinoma Cells: 3-Hydroxybakuchiol vs. Bakuchiol (Head-to-Head)

In a direct head-to-head comparison using the TA3/Ha mouse mammary adenocarcinoma cell line, 3-hydroxybakuchiol exhibited significantly greater antiproliferative potency than bakuchiol. The IC₅₀ of 3-hydroxybakuchiol was 8.25 ± 1.06 μM, while bakuchiol required an IC₅₀ of 42.6 ± 1.07 μM, representing an approximately 5.2-fold difference in potency [1]. Furthermore, 3-hydroxybakuchiol showed no effect on normal mammary epithelial MM3MG cells at comparable concentrations, whereas bakuchiol's selectivity was not quantified in the same study [1].

Anticancer Complex I inhibition Meroterpene pharmacology

Antifungal Activity Against Aquaculture Pathogens: 3-Hydroxybakuchiol vs. Commercial Fungicide Bronopol

In a combined in vitro and in silico study against Saprolegnia spp., 3-hydroxybakuchiol was identified as the most potent agent among Psoralea glandulosa meroterpenes tested. Its MIC values were 50 μg/mL against S. parasitica and 25 μg/mL against S. australis, surpassing the commercial fungicide bronopol used as a positive control [1]. The minimum oomyceticidal concentration (MOC) was 50–75 μg/mL, and molecular docking revealed dual-target inhibition of host-targeting protein 1 (Htp-1) and plasma membrane ATPase [1].

Antifungal Aquaculture Natural product biocide

α-Glucosidase Inhibition for Antidiabetic Research: 3-Hydroxybakuchiol vs. Bakuchiol and Isoflavone Glycosides

In an in vitro α-glucosidase inhibition assay, 3-hydroxybakuchiol exhibited a moderate inhibitory activity with an IC₅₀ of 345 μM, while bakuchiol showed poor activity with less than 10% inhibition at the maximum dose tested (1 mM) [1]. For comparison, the co-isolated isoflavone glycosides daidzin and genistin showed IC₅₀ values of 564 μM and 913 μM respectively, and the methanolic crude extract showed an IC₅₀ of 32 μg/mL [1].

Antidiabetic α-Glucosidase Enzyme inhibition

Antifungal Spectrum Against Clinical Yeast Isolates: 3-Hydroxybakuchiol vs. Bakuchiol

In a study evaluating in vitro antifungal activity against eight clinical yeast species, both bakuchiol and 3-hydroxybakuchiol showed potent activity, but 3-hydroxybakuchiol demonstrated a wider and more potent MIC₈₀ range. Bakuchiol MIC₈₀ ranged from 4 to >16 μg/mL, while 3-hydroxybakuchiol MIC₈₀ ranged from 0.125 to 16 μg/mL, indicating activity at substantially lower concentrations for susceptible strains [1].

Antifungal Clinical yeast MIC₈₀

Mitochondrial Complex I Inhibition Without ROS Elevation: A Mechanism Differentiating 3-Hydroxybakuchiol from Other ETC Inhibitors

Unlike many electron transport chain inhibitors that induce cell death through ROS-dependent mechanisms, 3-hydroxybakuchiol was shown to inhibit mitochondrial Complex I without increasing reactive oxygen species (ROS) levels. Instead, it caused a large decrease in intracellular ATP and induced apoptosis through a mitochondria-dependent pathway [1]. The effect was completely reversed by duroquinol (a Complex III electron donor), confirming the site of action at Complex I [1]. The study explicitly states that 3-hydroxybakuchiol induced apoptosis in tumor cells with no effect on normal mammary epithelial cells [1].

Mitochondrial Complex I Reactive oxygen species ETC inhibitor

Structural Basis for Differential Activity: Catechol Moiety as a Key Pharmacophoric Distinction from Bakuchiol

3-Hydroxybakuchiol differs from bakuchiol by the presence of a hydroxyl group at the 3-position of the aromatic ring, converting the monophenol of bakuchiol into a catechol (1,2-dihydroxybenzene) moiety [1]. This structural modification enables 3-hydroxybakuchiol to interact with mitochondrial Complex I through its catechol functionality, a mechanism that bakuchiol cannot engage [1]. The free hydroxyl group of 3-hydroxybakuchiol has also been identified as critical for its dual-target inhibitory activity against Saprolegnia Htp-1 and plasma membrane ATPase proteins [2].

Structure-activity relationship Catechol Meroterpene

Validated Application Scenarios for 3-Hydroxybakuchiol Based on Quantitative Differentiation Evidence


Mitochondrial Complex I Mechanistic Studies Requiring ROS-Independent ETC Inhibition

3-Hydroxybakuchiol is uniquely suited as a chemical probe for studying mitochondrial Complex I function without the confounding variable of ROS elevation. Unlike rotenone and other canonical Complex I inhibitors that increase ROS, 3-hydroxybakuchiol inhibits electron flow at Complex I while leaving ROS levels unchanged, inducing apoptosis solely through ATP depletion and mitochondrial permeability transition [1]. Its selectivity for tumor cells over normal epithelial cells (MM3MG) further supports its use in cancer-specific mitochondrial bioenergetics research [1].

Antifungal Lead Development for Aquaculture Saprolegniasis Control

With MIC values of 25–50 μg/mL against Saprolegnia parasitica and S. australis—outperforming the commercial fungicide bronopol—3-hydroxybakuchiol represents a validated natural-product lead for developing sustainable aquaculture antifungal treatments [1]. Its dual-target mechanism (Htp-1 and plasma membrane ATPase inhibition) reduces the likelihood of resistance development compared to single-target fungicides, and the low MOC values (50–75 μg/mL) indicate both fungistatic and fungicidal capability [1].

Anticancer Research Targeting Glycolytic Tumors via OXPHOS Inhibition

Given that glycolytic cancer cells still depend on mitochondrial OXPHOS for up to 50% of their ATP, 3-hydroxybakuchiol's potent Complex I inhibition (IC₅₀ 8.25 μM in TA3/Ha cells, 5.2-fold more potent than bakuchiol) makes it a strong candidate for studying metabolic vulnerabilities in cancer [1]. Its lack of effect on normal mammary epithelial cells suggests a therapeutic window worthy of further investigation in comparative oncology models [1].

Antidiabetic α-Glucosidase Inhibitor Screening and SAR Studies

3-Hydroxybakuchiol provides measurable α-glucosidase inhibition (IC₅₀ 345 μM) in contrast to bakuchiol, which is essentially inactive (<10% inhibition at 1 mM), making it the only meroterpene from this series suitable for antidiabetic target-based screening [1]. Its superior potency over co-occurring isoflavone glycosides daidzin (564 μM) and genistin (913 μM) further supports its selection as a scaffold for α-glucosidase inhibitor optimization [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Hydroxybakuchiol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.